Nonacosan-14-ol

説明

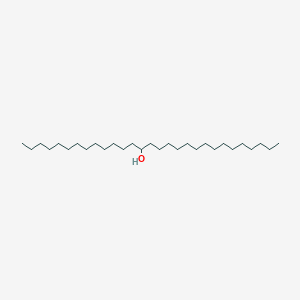

Nonacosan-14-ol is a long-chain secondary alcohol with the molecular formula C29H60OThis compound is typically found in the epicuticular waxes of plants, where it plays a role in reducing water loss and providing protection against environmental stressors .

準備方法

Synthetic Routes and Reaction Conditions: Nonacosan-14-ol can be synthesized through various methods, including the reduction of nonacosan-14-one using reducing agents such as lithium aluminum hydride. Another method involves the hydroboration-oxidation of nonacosene .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification using techniques like column chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form nonacosan-14-one.

Reduction: The compound can be reduced back to nonacosane using strong reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Acyl chlorides, acid anhydrides.

Major Products Formed:

Oxidation: Nonacosan-14-one.

Reduction: Nonacosane.

Substitution: Esters of this compound.

科学的研究の応用

Materials Science

Polymer Composites

Nonacosan-14-ol is being investigated for its role in enhancing the properties of polymer composites. In particular, it has been studied as a plasticizer in polyethylene (PE) composites. The incorporation of this compound can improve the mechanical properties and thermal stability of the resulting materials. For instance, molecular dynamics simulations have shown that varying the concentration of this compound affects the diffusion coefficients within the PE matrix, indicating its potential for optimizing packaging materials .

| Weight % of PE - this compound | Diffusion Coefficient (m²/s) | % Decrease in with Respect to PE |

|---|---|---|

| 100–0 | - | |

| 94.8–5.2 | 6.83 | |

| 82.9–17.1 | 8.05 | |

| 70.8–29.2 | 16.46 | |

| 59.2–40.8 | 13.36 | |

| 54.8–45.2 | 14.94 | |

| 0–100 | - |

Environmental Studies

Source Tracing in Aerosols

Recent studies have identified this compound as a significant component in atmospheric aerosols, particularly those originating from plant waxes . Its presence can serve as a tracer for biogenic aerosol sources, helping researchers understand the impact of vegetation on atmospheric chemistry and climate change.

Plant Wax Analysis

this compound has been detected in various plant species, contributing to the understanding of plant wax composition and its ecological roles . This compound aids in the characterization of leaf waxes and can indicate plant health and environmental conditions.

Biochemical Applications

Metabolic Pathways

In biochemical research, this compound is studied for its metabolic pathways and potential health implications . Its role as a plant metabolite suggests that it may have functions related to plant defense mechanisms or interactions with microorganisms in soil environments.

Fatty Alcohol Derivatives

The conversion of this compound into other compounds, such as ketones, has been explored for potential applications in food science and lipid chemistry . Understanding these transformations can lead to new uses in food preservation and flavoring.

Case Study: this compound in Packaging Materials

A study focused on developing a new polymer composite incorporating this compound demonstrated significant improvements in mechanical strength and barrier properties compared to traditional materials . The research utilized molecular dynamics simulations to analyze the effects of varying concentrations of this compound on the diffusion characteristics within the composite.

Case Study: Environmental Impact Assessment

Research on atmospheric aerosols highlighted how this compound can be used as a tracer for biogenic sources, improving models that predict air quality and climate impacts from vegetation . This application underscores its importance in environmental monitoring and policy-making.

作用機序

Nonacosan-14-ol exerts its effects primarily through its physical properties. In plants, it forms part of the epicuticular wax layer, which acts as a barrier to water loss and protects against environmental stressors. The compound’s long hydrophobic chain helps to create a water-repellent surface . The molecular targets and pathways involved in its action are primarily related to its role in the structural integrity of plant cuticles .

類似化合物との比較

Nonacosan-10-ol: Another long-chain secondary alcohol found in plant waxes.

Hentriacontan-14-ol: A similar compound with a longer carbon chain.

Uniqueness: Nonacosan-14-ol is unique due to its specific position of the hydroxyl group on the 14th carbon, which influences its physical and chemical properties. This positional specificity affects its role in forming epicuticular wax structures and its interactions with other molecules .

生物活性

Nonacosan-14-ol, a long-chain fatty alcohol, is part of the nonacosane family and has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, phytotoxic, and other relevant effects, supported by recent research findings.

Chemical Structure and Properties

This compound is a secondary alcohol with the molecular formula . It is structurally characterized by a long hydrocarbon chain, which influences its solubility and interaction with biological membranes. The compound is often found in plant waxes and has been identified alongside other long-chain alcohols in various studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various microorganisms:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Notable activity against Klebsiella pneumoniae and Proteus species.

In a comparative study, essential oils containing this compound demonstrated a reduction in minimum inhibitory concentrations (MICs) when combined with standard antibiotics, suggesting a synergistic effect that enhances antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Klebsiella pneumoniae | 1.0 |

| Proteus spp. | 0.8 |

Phytotoxic Effects

This compound also exhibits phytotoxic activity, impacting plant growth and development. In vitro studies have shown that it can inhibit root development while promoting shoot elongation at lower concentrations.

Table 2: Phytotoxic Effects of this compound

| Concentration (mg/mL) | Root Inhibition (%) | Shoot Promotion (%) |

|---|---|---|

| 0.25 | 10.22 | 20.12 |

| 0.5 | 14.26 | 5.00 |

The compound's inhibitory effects on root growth were most pronounced at higher concentrations, indicating a dose-dependent response .

Case Studies

A notable case study involved the extraction of this compound from plant sources, where its biological activities were evaluated alongside other long-chain alcohols. The study found that this compound not only contributed to the antimicrobial properties of the extracts but also played a role in the overall phytochemical profile of the plants studied .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary research suggests that its long hydrocarbon chain may interact with cell membranes, disrupting their integrity and leading to cell death in microorganisms . Additionally, its role in plant defense mechanisms has been hypothesized to involve interference with hormonal signaling pathways that regulate growth .

特性

IUPAC Name |

nonacosan-14-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-29(30)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNELXCBXEUEQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541316 | |

| Record name | Nonacosan-14-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34394-12-2 | |

| Record name | Nonacosan-14-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。